molecular formula C8H8O3 B14713691 1,2,4-Trioxolane, 3-phenyl- CAS No. 23253-30-7

1,2,4-Trioxolane, 3-phenyl-

Cat. No.: B14713691
CAS No.: 23253-30-7
M. Wt: 152.15 g/mol
InChI Key: XNTUDDFWOBWITE-UHFFFAOYSA-N
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Description

Positioning within the Chemical Landscape of Cyclic Peroxides

Cyclic peroxides are organic compounds that feature a peroxide functional group (R-O-O-R') incorporated into a ring structure. wikipedia.org This class of compounds is notable for the reactivity of the relatively weak O-O bond, which has a bond dissociation energy significantly lower than C-C or C-O bonds. wikipedia.org 1,2,4-Trioxolanes, often referred to simply as ozonides, represent a specific and important subclass of five-membered cyclic peroxides. nih.gov

The chemistry of cyclic peroxides has garnered substantial attention due to their applications in medicinal chemistry. nih.gov They are key components in the design of various therapeutic agents. nih.govmdpi.com The 1,2,4-trioxolane (B1211807) ring, in particular, is the crucial pharmacophore in a number of potent antimalarial drugs. nih.govnih.gov

Historical Evolution of Ozonolysis and Ozonide Chemistry

The history of ozonolysis is intrinsically linked to the discovery of ozone itself by Christian Friedrich Schönbein in 1840. wikipedia.orgchemistrylearner.com Schönbein performed the first ozonolysis reaction in 1845, observing that ethylene (B1197577) reacted with ozone. wikipedia.orgpsiberg.com For a significant period, ozonolysis was a critical analytical technique for determining the structure of unknown organic molecules, particularly natural products, by breaking them down into smaller, more easily identifiable fragments. wikipedia.orgchemistrylearner.comunacademy.com

The reaction is also frequently called "Harries ozonolysis" in recognition of the extensive work by Carl Dietrich Harries, who studied the physical and chemical properties of ozonides from 1903 to 1948. unacademy.comlibretexts.orggoogle.com The generally accepted mechanism for the reaction was proposed by Rudolf Criegee in 1953. wikipedia.org The Criegee mechanism describes the reaction between an alkene (like styrene) and ozone, which first form a highly unstable primary ozonide, or molozonide. wikipedia.orgmsu.edu This intermediate rapidly rearranges into a more stable secondary ozonide, which is the 1,2,4-trioxolane structure, such as 3-phenyl-1,2,4-trioxolane. wikipedia.orgmsu.edufiveable.me Ozonides are typically unstable and potentially explosive, so they are often handled with care and reduced in situ to their corresponding carbonyl compounds. fiveable.memasterorganicchemistry.com

Academic Relevance of the 1,2,4-Trioxolane System

The 1,2,4-trioxolane ring system is a subject of significant academic and industrial research, primarily driven by its role in medicinal chemistry. researchgate.net The discovery that the natural product artemisinin, which contains a related 1,2,4-trioxane (B1259687) ring, has potent antimalarial activity spurred the development of synthetic peroxides. nih.govmdpi.com

This research led to the creation of purely synthetic antimalarial drugs based on the 1,2,4-trioxolane scaffold, such as arterolane (B1665781) (OZ277) and its successor, OZ439 (artefenomel). nih.govacs.orgresearchgate.net The mechanism of these drugs is believed to involve the iron-promoted cleavage of the peroxide bond within the malaria parasite. nih.govnih.gov

Beyond antimalarial applications, the unique reactivity of the 1,2,4-trioxolane ring has been harnessed in other areas of research. Scientists have designed systems where the trioxolane ring acts as a trigger for the selective, ferrous iron-dependent delivery of drugs to target cells, including cancer cells. nih.govacs.orgresearchgate.net This approach leverages the specific chemical environment of the target to release a therapeutic agent, potentially increasing efficacy and reducing side effects. researchgate.net The ongoing exploration of primary ozonides and the development of new synthetic methods continue to highlight the versatility of ozone in modern, sustainable chemistry. advanceseng.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23253-30-7

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

3-phenyl-1,2,4-trioxolane

InChI

InChI=1S/C8H8O3/c1-2-4-7(5-3-1)8-9-6-10-11-8/h1-5,8H,6H2

InChI Key

XNTUDDFWOBWITE-UHFFFAOYSA-N

Canonical SMILES

C1OC(OO1)C2=CC=CC=C2

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 1,2,4 Trioxolane, 3 Phenyl

Intramolecular Rearrangements of Ozonides

The formation of 1,2,4-trioxolane (B1211807), 3-phenyl-, is itself the result of a significant intramolecular rearrangement. The ozonolysis of an alkene, such as styrene (B11656), proceeds through the Criegee mechanism, which was first proposed in 1953. wikipedia.org This mechanism involves several key steps:

1,3-Dipolar Cycloaddition: Ozone acts as a 1,3-dipole and reacts with the alkene in a [4+2] cycloaddition to form a highly unstable primary ozonide, also known as a molozonide or a 1,2,3-trioxolane. wikipedia.orgacs.orgacs.org In the case of styrene, this intermediate is 3-phenyl-1,2,3-trioxolane. Low-temperature infrared studies have provided evidence for the transient existence of this primary ozonide from the styrene-ozone reaction.

Cycloreversion: The primary ozonide is exceptionally unstable and rapidly undergoes a retro-1,3-dipolar cycloaddition. wikipedia.org This cleavage breaks the molecule into two fragments: a carbonyl compound and a carbonyl oxide, which is often referred to as the Criegee intermediate or Criegee zwitterion. wikipedia.orgacs.org For the primary ozonide of styrene, there are two possible cleavage pathways, yielding either benzaldehyde (B42025) and formaldehyde (B43269) oxide (H₂COO) or formaldehyde and a phenyl-substituted carbonyl oxide (C₆H₅CHOO). acs.org The fragmentation favors the formation of the more stable carbonyl oxide, which is stabilized by the phenyl group. msu.edu

Recombination: The carbonyl compound and the Criegee intermediate then recombine in a second 1,3-dipolar cycloaddition to form the more stable secondary ozonide, a 1,2,4-trioxolane. wikipedia.orgacs.orgresearchgate.net This final ozonide is significantly more stable than the initial molozonide and, in many cases, can be isolated. msu.edu

This entire sequence, from the primary ozonide to the secondary ozonide, represents a fundamental intramolecular rearrangement that defines the structure and subsequent reactivity of 1,2,4-trioxolane, 3-phenyl-.

Decomposition Pathways of 1,2,4-Trioxolanes

The stability of the 1,2,4-trioxolane ring is limited, and it can decompose through various pathways depending on the conditions applied.

The thermal decomposition of 1,2,4-trioxolanes generally proceeds through the homolytic cleavage of the weak peroxide (O-O) bond, which is the rate-determining step. This initiation step forms a diradical intermediate. For related cyclic diperoxides like 3,6-diphenyl-1,2,4,5-tetroxane, the first step is the unimolecular homolytic rupture of an O-O bond. nih.gov The decomposition enthalpy for the 1,2,4-trioxolane ring in canonical ozonides is approximately -298 kJ mol⁻¹. masterorganicchemistry.com

Table 1: Products of Thermal and Photoinduced Decomposition of 1,2,4-Trioxolanes
Decomposition MethodStarting MaterialKey ProductsReference
Thermal DecompositionStyrene OzonideBenzaldehyde, Benzoic Acid chemicalbook.com
ArF Laser (193 nm) Photolysis3,5-dimethyl-1,2,4-trioxolaneCO₂, CH₃OH, CH₃CHO, CH₄, HCOOH youtube.com
Photolysis (λ ≥ 290 nm)Dispiro-1,2,4-trioxolane4-Oxahomoadamantan-5-one, 1,4-Cyclohexanedione wikipedia.org

The decomposition of ozonides can be catalyzed by both Brønsted and Lewis acids, influencing the reaction pathway and final products.

Brønsted Acid Catalysis: In the presence of a Brønsted acid like p-toluenesulfonic acid (TsOH), the workup of an ozonolysis reaction can lead to specific products. wikipedia.org For instance, if the ozonolysis is performed in methanol (B129727), the Criegee intermediate is trapped as an α-hydroperoxy methyl ether. Subsequent treatment with acid can convert the aldehyde co-product into a dimethyl acetal. msu.edu

Lewis Acid Catalysis: Lewis acids can significantly alter the product distribution from alkene ozonolysis by coordinating to the carbonyl oxide intermediate. acs.orgnih.govmdpi.com This coordination activates the intermediate, facilitating the delivery of ligands such as alkoxides or phenoxides to afford hydroperoxyacetals under aprotic conditions. acs.orgmdpi.com For example, the use of KSF montmorillonite, a solid acid, can catalyze the oxidative cleavage of styrene to benzaldehyde in an aqueous medium, presenting an alternative to traditional ozonolysis. researchgate.net

Table 2: Products of Acid-Catalyzed Reactions of Ozonides
Catalyst TypeReaction ConditionsKey Products / IntermediatesReference
Brønsted Acid (e.g., TsOH)Ozonolysis in MethanolDimethyl acetal, Hemiacetal (after reduction) wikipedia.orgmsu.edu
Lewis AcidAprotic conditions with alkoxide/phenoxideHydroperoxyacetals acs.orgmdpi.com
Solid Acid (KSF Montmorillonite)Aqueous medium with airBenzaldehyde researchgate.net

Photolysis of 1,2,4-trioxolanes provides another pathway for their decomposition. Irradiation with UV light initiates the homolytic cleavage of the labile peroxide bond, forming a dioxygen-centered diradical intermediate. wikipedia.org This is supported by studies on a dispiro-1,2,4-trioxolane, where photolysis led to the detection of triplet diradical intermediates via EPR spectroscopy. wikipedia.org

This initial diradical can then undergo intramolecular rearrangement to form a more stable carbon-centered/oxygen-centered diradical, which subsequently fragments to yield the final products. wikipedia.org For example, ArF laser photolysis (193 nm) of 3,5-dimethyl-1,2,4-trioxolane results in a complex mixture of products including carbon dioxide, methanol, acetaldehyde, and methane, indicating multiple fragmentation pathways are accessible upon photoexcitation. youtube.com

Reactivity in Heterolytic and Homolytic Pathways

The chemical transformations of 1,2,4-trioxolane, 3-phenyl-, involve both heterolytic and homolytic reaction pathways, depending on the stimulus.

Heterolytic Pathways: The formation of the ozonide via the Criegee mechanism is a prime example of heterolytic reactions. Both the initial 1,3-dipolar cycloaddition of ozone to the alkene and the subsequent retro-1,3-dipolar cycloaddition of the primary ozonide are considered concerted pericyclic reactions involving the movement of electron pairs. wikipedia.org Acid-catalyzed reactions also proceed through heterolytic steps, involving protonation or coordination to a Lewis acid, followed by nucleophilic attack. wikipedia.orgnih.gov

Homolytic Pathways: Thermal and photochemical decompositions are dominated by homolytic pathways. The low bond dissociation energy of the peroxide bond makes it susceptible to homolytic cleavage upon input of thermal or light energy. nih.govwikipedia.org This generates diradical intermediates that drive the subsequent fragmentation and rearrangement reactions, leading to a variety of products. youtube.comwikipedia.org The decomposition of styrene in the presence of ozone and a photocatalyst also involves radical species.

Stereochemical Control and Outcome in Ozonide Reactions

Stereochemistry plays a critical role in the ozonolysis of styrene and the subsequent reactions of its intermediates, influencing the final product distribution. msu.edu The initial electrophilic attack of ozone on the styrene double bond can occur from two different stereochemical orientations, leading to the formation of two types of primary ozonides. acs.org

The subsequent decomposition of these intermediates and their reactions are also stereochemically controlled. Theoretical studies on the gas-phase ozonolysis of styrene have shown that the stereochemistry of the α-hydroxy hydroperoxides formed from the Criegee intermediate and water dictates the feasibility and rates of their decomposition pathways. msu.edu This control determines whether the reaction kinetically favors the formation of benzaldehyde or is thermodynamically driven towards benzoic acid. msu.edu Furthermore, photoinduced reactions can also exhibit stereoselectivity; for instance, the diradical intermediate formed during the photolysis of a dispiro-1,2,4-trioxolane isomerizes regioselectively to form a more stable diradical before yielding the final products. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Methodologies for 1,2,4 Trioxolane, 3 Phenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,4-trioxolane (B1211807), 3-phenyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within the molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms in 3-phenyl-1,2,4-trioxolane. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For instance, the protons on the phenyl group typically appear in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The protons on the trioxolane ring, specifically the methine (CH) and methylene (B1212753) (CH₂) groups, will have distinct chemical shifts. The methine proton, being adjacent to the phenyl group and an oxygen atom, is expected to be deshielded and resonate at a lower field compared to the methylene protons of the trioxolane ring.

Aromatic Protons (C₆H₅): Signals are typically observed in the range of δ 7.0-8.0 ppm.

Methine Proton (CH): The proton on the carbon bearing the phenyl group is expected to show a signal at a specific chemical shift.

Methylene Protons (CH₂): The two protons on the methylene group of the trioxolane ring are diastereotopic and may appear as distinct signals, potentially as an AB quartet, due to their different spatial relationships with the phenyl group.

Table 1: Representative ¹H NMR Data for Phenyl-Substituted Heterocycles

Functional Group Chemical Shift (ppm)
Aromatic Protons 7.0 - 8.0
Methine Proton (adjacent to phenyl) ~5.0 - 6.0
Methylene Protons (in a ring) ~4.0 - 5.0

Note: Specific values for 1,2,4-trioxolane, 3-phenyl- may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in 3-phenyl-1,2,4-trioxolane will give rise to a distinct signal in the spectrum.

Aromatic Carbons: The carbons of the phenyl ring typically resonate in the δ 120-140 ppm region. The carbon atom directly attached to the trioxolane ring (ipso-carbon) will have a different chemical shift compared to the other aromatic carbons.

Methine Carbon (C-3): The carbon atom at position 3 of the trioxolane ring, bonded to the phenyl group, is expected to appear in the δ 80-90 ppm range.

Methylene Carbon (C-5): The methylene carbon at position 5 of the trioxolane ring will also have a characteristic chemical shift, generally in the δ 60-70 ppm range.

Table 2: Representative ¹³C NMR Data for Phenyl-Substituted Heterocycles

Carbon Atom Chemical Shift (ppm)
Aromatic Carbons 120 - 140
Methine Carbon (C-3) 80 - 90
Methylene Carbon (C-5) 60 - 70

Note: Specific values for 1,2,4-trioxolane, 3-phenyl- may vary depending on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for establishing the connectivity between atoms. sdsu.eduyoutube.comuvic.caepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For 3-phenyl-1,2,4-trioxolane, a COSY spectrum would show correlations between the methine proton and the ortho-protons of the phenyl ring, as well as between the geminal methylene protons on the trioxolane ring if they are coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). sdsu.eduepfl.chresearchgate.net An HSQC spectrum would definitively link each proton signal to its attached carbon signal. For example, it would show a cross-peak between the methine proton signal and the C-3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). sdsu.eduepfl.chresearchgate.net HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For instance, correlations would be expected between the methine proton and the ipso-carbon of the phenyl ring, as well as between the methylene protons and C-3.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of 3-phenyl-1,2,4-trioxolane. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₈H₈O₃). nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. nih.govraco.catmiamioh.edu Under electron ionization (EI), the molecule will fragment in a characteristic manner. Key fragmentation pathways for ozonides often involve the cleavage of the weak peroxide (O-O) bond. For 3-phenyl-1,2,4-trioxolane, expected fragments could include the benzaldehyde (B42025) cation (m/z 106) and the phenyl cation (m/z 77). The molecular ion peak [M]⁺ at m/z 152 would also be observed. nih.gov

Table 3: Expected Mass Spectrometry Fragments for 1,2,4-Trioxolane, 3-phenyl-

m/z Fragment
152 [C₈H₈O₃]⁺ (Molecular Ion)
106 [C₇H₆O]⁺ (Benzaldehyde Cation)
105 [C₇H₅O]⁺
77 [C₆H₅]⁺ (Phenyl Cation)

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comresearchgate.netrsc.orgnist.gov The IR spectrum of 3-phenyl-1,2,4-trioxolane would exhibit characteristic absorption bands for the C-H, C=C, and C-O bonds.

C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.

C-H stretching (aliphatic): Found in the region of 2850-3000 cm⁻¹.

C=C stretching (aromatic): Characteristic bands appear in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong absorptions corresponding to the ether and peroxide linkages in the trioxolane ring are expected in the 1000-1200 cm⁻¹ range. The peroxide O-O stretch is often weak and can be difficult to observe.

Table 4: Characteristic IR Absorption Frequencies for 1,2,4-Trioxolane, 3-phenyl-

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch 2850 - 3000
Aromatic C=C Stretch 1450 - 1600
C-O Stretch 1000 - 1200

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in the solid state. uvic.canist.gov If a suitable single crystal of 3-phenyl-1,2,4-trioxolane can be obtained, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and the conformation of the trioxolane ring. mdpi.comresearchgate.netmdpi.com This technique would confirm the connectivity of the atoms and provide unequivocal proof of the 1,2,4-trioxolane ring system and the position of the phenyl substituent. The resulting crystal structure would also reveal details about the packing of the molecules in the crystal lattice.

Theoretical and Computational Chemistry Approaches to 1,2,4 Trioxolane, 3 Phenyl

Quantum Chemical Calculations for Electronic Structure and Stability (e.g., DFT methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of 1,2,4-trioxolanes. Various functionals, such as B3LYP and M06-2X, are commonly employed in conjunction with basis sets like 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. nih.govmdpi.com These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule.

The stability of the ozonide is a critical aspect that can be assessed through the calculation of its heat of formation. For homologous series of ozonides, it has been shown that the decomposition enthalpy is a key indicator of stability. researchgate.net For example, the decomposition enthalpy for the 1,2,4-trioxolane (B1211807) ring in canonical ozonides of symmetrical olefins is approximately -298 kJ mol⁻¹. researchgate.net While this value is for a different class of ozonides, similar computational approaches could yield the specific stability of 3-phenyl-1,2,4-trioxolane.

Table 1: Representative DFT Functionals and Basis Sets for Ozonide Studies

Functional Basis Set Application
B3LYP 6-311++G(d,p) Geometry optimization, electronic properties
M06-2X 6-311++G(3df,3pd) More accurate energy calculations
APFD 6-311++G(3df,3pd) Geometry optimization and barrier heights

This table represents commonly used methods in the computational study of ozonides and related compounds and is for illustrative purposes.

Mechanistic Probing and Reaction Pathway Analysis through Computational Simulations

Computational simulations are instrumental in elucidating the complex reaction mechanisms involving 1,2,4-trioxolane, 3-phenyl-. The formation of this secondary ozonide occurs through the ozonolysis of styrene (B11656), a process that involves several steps as described by the Criegee mechanism. acs.orgnih.gov

The initial reaction between styrene and ozone leads to a primary ozonide (POZ), which is unstable and rapidly decomposes to form a carbonyl compound (benzaldehyde) and a Criegee intermediate (C₆H₅CHOO). acs.orgnih.gov Computational studies can map the potential energy surface for this process, identifying the transition states and intermediates. The Criegee intermediate can then recombine with the carbonyl compound in a 1,3-dipolar cycloaddition to form the more stable 1,2,4-trioxolane ring.

Furthermore, computational studies have explored the subsequent reactions of secondary ozonides. For example, the reactions of secondary ozonides with atmospheric molecules like ammonia (B1221849) have been investigated, revealing different mechanistic pathways and the role of the ozonide in aerosol formation. nih.gov In the case of styrene ozonolysis, it has been shown that the addition of ammonia can compete with the formation of secondary ozonides, thereby influencing secondary organic aerosol (SOA) yields. nih.gov

Prediction of Energetic Profiles and Transition States

A key strength of computational chemistry is its ability to predict the energetic profiles of reaction pathways, including the energies of reactants, products, intermediates, and transition states. This information is crucial for understanding reaction kinetics and thermodynamics.

High-level computational methods can be used to calculate activation energies (barrier heights) for various reaction steps. For instance, in the dissociation of secondary ozonides in the presence of ammonia, the barrier height for the conversion of a reactant complex to a transition state was calculated to be 58 kJ mol⁻¹ using the B3LYP method with different basis sets. mdpi.com The use of different computational models can lead to variations in the predicted barrier heights, highlighting the importance of selecting appropriate theoretical levels. mdpi.com

The effect of solvent on reaction energetics can also be modeled using methods like the SMD solvation model. mdpi.com For some reactions, the presence of a solvent can significantly lower the activation energy barrier. mdpi.com

Table 2: Illustrative Energetic Data for a Secondary Ozonide Reaction Pathway

Step Method Barrier Height (gas phase, kJ mol⁻¹) Barrier Height (solvated, kJ mol⁻¹)
Reactant Complex -> TS1 B3LYP/6-311++G(3df,3pd) 117 42
Reactant Complex -> TS1 G3MP2 135 -
Reactant Complex -> TS2 B3LYP/6-311++G(3df,3pd) 58 -

This table is based on data for the reaction of a secondary ozonide with a water dimer and serves as an example of the types of energetic predictions that can be made. mdpi.com Specific values for 3-phenyl-1,2,4-trioxolane would require dedicated calculations.

In Silico Stereochemical Analysis of Trioxolane Rings

The stereochemistry of the 1,2,4-trioxolane ring and its substituents can significantly influence its properties and reactivity. In silico analysis allows for the detailed examination of different stereoisomers and their relative stabilities.

The formation of the primary ozonide from the reaction of ozone with an alkene can result in different stereochemical orientations. acs.org The subsequent cleavage of the primary ozonide leads to syn and anti conformers of the Criegee intermediate. The stereochemistry of the Criegee intermediate, in turn, affects the formation of the secondary ozonide and its subsequent reactions. For example, experimental and computational studies on the ozonolysis of styrene-like compounds have identified both anti- and syn-C₆H₅CHOO intermediates. acs.org

Computational tools can be used to perform a conformational analysis of the 3-phenyl-1,2,4-trioxolane molecule to identify the most stable conformations. This involves systematically rotating bonds and calculating the energy of each resulting structure. While specific studies on the conformational analysis of 3-phenyl-1,2,4-trioxolane were not found, the principles of computational stereochemical analysis are well-established.

Development of Predictive Models for Peroxide Chemistry

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in medicinal chemistry and other fields for correlating the chemical structure of a series of compounds with their biological activity or other properties. capes.gov.brnih.gov In the context of peroxide chemistry, QSAR models have been developed for synthetic 1,2,4-trioxanes to predict their antimalarial activity. capes.gov.brnih.govunram.ac.id

These models use molecular descriptors, which can be calculated using computational methods, to build a mathematical relationship with the observed activity. For 1,2,4-trioxanes, pharmacophore search methods have been used to identify the key structural features required for antimalarial action, confirming the importance of the trioxane (B8601419) ring's interaction with heme. capes.gov.brnih.gov While these studies focus on 1,2,4-trioxanes, similar methodologies could be applied to develop predictive models for the properties and reactivity of 1,2,4-trioxolanes, including 3-phenyl-1,2,4-trioxolane. nih.gov

Transformative Role in Modern Organic Synthesis Methodology

1,2,4-Trioxolanes as Versatile Synthetic Intermediates

1,2,4-Trioxolanes, often referred to as secondary ozonides, are pivotal intermediates in the ozonolysis reaction pathway. numberanalytics.comstackexchange.com The reaction begins with the 1,3-dipolar cycloaddition of ozone to an alkene, which forms an unstable primary ozonide (a 1,2,3-trioxolane). organic-chemistry.orgstackexchange.com This intermediate rapidly rearranges to a more stable secondary ozonide, the 1,2,4-trioxolane (B1211807). stackexchange.com In the case of styrene (B11656), this intermediate is 3-phenyl-1,2,4-trioxolane.

The synthetic utility of 1,2,4-trioxolanes stems from their subsequent conversion into aldehydes, ketones, or carboxylic acids, depending on the workup procedure employed. numberanalytics.comorganic-chemistry.org This two-stage process, involving the formation of the ozonide followed by its controlled decomposition, allows for the strategic cleavage of double bonds to access a wide array of functionalized molecules. numberanalytics.com For instance, the ozonolysis of styrene is a known route to produce benzaldehyde (B42025) and formaldehyde (B43269). sciencemadness.org

Beyond the classical ozonolysis reaction, methods have been developed for the ozone-free synthesis of 1,2,4-trioxolanes, further expanding their accessibility as synthetic intermediates. nih.govresearchgate.net These methods can involve the acid-catalyzed peroxidation of 1,5-diketones with hydrogen peroxide, demonstrating alternative pathways to these versatile peroxide compounds. nih.gov The stability of the 1,2,4-trioxolane ring under certain conditions allows for chemical modifications on other parts of the molecule, highlighting their robustness as intermediates in multi-step syntheses. researchgate.net

Stereocontrol Strategies in Ozonide-Mediated Synthesis

Achieving stereocontrol is a significant challenge and a key area of development in ozonolysis. The Griesbaum co-ozonolysis reaction is a prominent strategy for the diastereoselective synthesis of 1,2,4-trioxolanes. researchgate.netresearchgate.netnih.gov This method involves the ozonolysis of an O-alkyl oxime in the presence of a separate carbonyl compound, leading to the formation of asymmetrical spiro-1,2,4-trioxolanes. researchgate.netnih.gov

Research has demonstrated the diastereoselective synthesis of complex trioxolanes, such as those derived from triterpenoids, with yields reaching up to 80-85%. researchgate.netnih.gov The stereochemistry of the newly formed spiro-carbon center in the ozonide can be determined using techniques like 2D NMR spectroscopy and X-ray crystallography. researchgate.netnih.gov The stereoselectivity of the Griesbaum co-ozonolysis can be influenced by the structure of the reactants, for instance, favoring cis or trans configurations depending on the substitution pattern of the carbonyl component. researchgate.net This level of control is crucial for the synthesis of stereochemically complex target molecules, including biologically active compounds where specific stereoisomers are required. researchgate.net

The table below summarizes key aspects of stereocontrol in ozonide synthesis.

StrategyDescriptionKey Features
Griesbaum Co-ozonolysis Ozonolysis of an O-alkyl oxime with a separate carbonyl compound. researchgate.netresearchgate.netDiastereoselective formation of asymmetrical spiro-1,2,4-trioxolanes. researchgate.net Stereoselectivity is dependent on substrate structure. researchgate.net
Substrate Control Utilizing chiral substrates to influence the stereochemical outcome of the ozonolysis reaction.The inherent chirality of the starting material directs the approach of the ozone molecule.

Development of Regioselective and Chemoselective Ozonolysis Workup Procedures

The final products of an ozonolysis reaction are determined by the workup procedure used to decompose the 1,2,4-trioxolane intermediate. masterorganicchemistry.comnumberanalytics.com The development of various workup conditions provides chemists with the flexibility to selectively obtain desired functional groups. These procedures are broadly categorized as reductive or oxidative. masterorganicchemistry.comorganic-chemistry.org

Reductive Workup: This is the most common type of workup and is designed to produce aldehydes or ketones while preserving all C-H bonds. masterorganicchemistry.com The goal is to safely break the O-O bond of the ozonide. Common reducing agents include dimethyl sulfide (B99878) (DMS), triphenylphosphine (B44618) (PPh₃), and zinc metal with an acid like acetic acid (AcOH). masterorganicchemistry.comsciencemadness.org The choice of reducing agent can be crucial for achieving chemoselectivity, especially in molecules with multiple functional groups.

Oxidative Workup: In an oxidative workup, the ozonide is treated with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂). masterorganicchemistry.com This procedure converts any aldehydes formed during the initial cleavage into carboxylic acids. Ketones, being resistant to further oxidation under these conditions, remain unchanged. masterorganicchemistry.com This method is particularly useful when the synthesis requires the formation of a carboxylic acid functionality directly from an alkene.

Chemoselective and Regioselective Procedures: More advanced procedures allow for the differential release of carbonyl products. For example, carrying out the ozonolysis in an alcohol solvent like methanol (B129727) can trap the carbonyl oxide intermediate as an α-hydroperoxy ether. msu.edu Subsequent, carefully chosen reaction conditions can then be used to release the two carbonyl fragments in different forms or at different stages of a synthetic sequence, offering a high degree of control. msu.edu The fragmentation of the initial molozonide from unsymmetrical alkenes like styrene is influenced by the electronic nature of the substituents, which can be exploited for regioselective outcomes. msu.edu

The following table details common workup procedures and their resulting products.

Workup TypeReagent(s)Product from Alkene Moiety
ReductiveDimethyl Sulfide (DMS) masterorganicchemistry.comAldehydes and/or Ketones
ReductiveZinc (Zn) / Acetic Acid (AcOH) masterorganicchemistry.comsciencemadness.orgAldehydes and/or Ketones
ReductiveTriphenylphosphine (PPh₃) masterorganicchemistry.comAldehydes and/or Ketones
OxidativeHydrogen Peroxide (H₂O₂) masterorganicchemistry.comCarboxylic Acids and/or Ketones

Contemporary Research Avenues and Future Perspectives in 1,2,4 Trioxolane, 3 Phenyl Chemistry

Innovations in Green Chemistry Approaches for Ozonolysis

The classic ozonolysis reaction, while effective, often relies on volatile and potentially hazardous organic solvents. Modern chemical research is increasingly driven by the principles of green chemistry, aiming to develop safer, more sustainable, and efficient synthetic protocols. In the context of 3-phenyl-1,2,4-trioxolane synthesis, this has led to significant innovations.

One of the most promising advancements is the adoption of flow chemistry . Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, and crucially, they allow for the in-situ generation and immediate use of hazardous reagents like ozone. This minimizes the accumulation of potentially explosive ozonide intermediates, making the process inherently safer. rsc.orgrsc.org Research has demonstrated that the ozonolysis of styrene (B11656) in a micro-packed bed flow reactor can proceed efficiently, offering a sustainable and safe approach to the synthesis of its derivatives. nih.gov

The choice of solvent is another critical aspect of greening the ozonolysis process. While traditional syntheses often employ chlorinated hydrocarbons, researchers are exploring more environmentally benign alternatives. The use of aqueous solvent mixtures, for instance, can circumvent the formation of the secondary ozonide, leading directly to the desired carbonyl products and enhancing process safety. youtube.com The development of solvent-free reaction conditions represents the ultimate goal in this area.

The following table summarizes recent findings in the green synthesis of styrene derivatives, which are precursors to or products of the ozonolysis leading to 3-phenyl-1,2,4-trioxolane.

ApproachSolvent/CatalystKey FindingsReference
Flow Ozonolysis Micro-packed bed reactorEfficient and safe synthesis of benzaldehyde (B42025) from styrene. nih.gov
Flow Ozonolysis Not specifiedOptimized yields of acetophenone (B1666503) from α-methylstyrene of up to 98%. rsc.org
Solvent-Free Synthesis Trichloroacetic acidHigh yields of dihydropyrimidin-2(1H)-ones/thiones from aldehydes. nih.gov
Aqueous Media Synthesis Polyethylene glycol (PEG-400)Green and efficient synthesis of indol-2-one (B1256649) derivatives. rsc.org

Exploration of Novel Cycloaddition Precursors for Trioxolane Formation

The conventional route to 1,2,4-trioxolanes is the ozonolysis of alkenes. However, the exploration of alternative precursors for the [3+2] cycloaddition reaction that forms the trioxolane ring is a burgeoning area of research. This pursuit is driven by the desire to expand the structural diversity of accessible ozonides and to develop ozone-free synthetic pathways.

One notable alternative involves the reaction of 1,3-dipolar species with dipolarophiles other than alkenes. The Huisgen 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, provides a conceptual framework for these investigations. mdpi.comresearchgate.net For example, nitrile oxides can react with vinylic selenides in a one-pot, two-step transformation to furnish isoxazoles, which are structurally related to the trioxolane ring system. mdpi.com

Furthermore, azomethine ylides, generated from the ring-opening of aziridines, have been shown to undergo [3+2] cycloaddition reactions with carbonyl compounds to yield oxazolidines. wikipedia.org This demonstrates the potential for forming five-membered heterocyclic rings containing oxygen atoms from non-alkene precursors. While not directly producing trioxolanes, these methods open up new avenues for the design of novel synthetic strategies.

Recent research has also explored the synthesis of 1,2,3-triazoles, which share the five-membered heterocyclic motif with trioxolanes, using copper-on-charcoal catalyzed flow chemistry. nih.gov This highlights the broader trend of applying modern synthetic methodologies to the construction of these important ring systems.

The following table provides examples of cycloaddition reactions that, while not all directly yielding 3-phenyl-1,2,4-trioxolane, illustrate the exploration of novel precursors and methodologies for the synthesis of related five-membered heterocycles.

Reaction TypePrecursorsProductKey FeaturesReference
Huisgen 1,3-Dipolar Cycloaddition Phenyl vinylic selenide, Nitrile oxides3-substituted isoxazolesOne-pot, two-step transformation. mdpi.com
[3+2] Cycloaddition Azomethine ylide, BenzaldehydeOxazolidineFormation of a five-membered ring with oxygen from a non-alkene precursor. wikipedia.org
Copper-Catalyzed Flow Cycloaddition Phenyl azide, Phenylacetylene1,4-diphenyl-1H-1,2,3-triazoleRobust and versatile protocol for triazole synthesis. nih.gov
Diels-Alder Reaction 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), DienesFused heterocyclic systemsPTAD acts as an aza-dienophile. researchgate.net

Advanced In Situ Spectroscopic Monitoring of Ozonolysis Reactions

A deep understanding of reaction mechanisms and kinetics is paramount for optimizing synthetic processes. The transient and often unstable nature of intermediates in ozonolysis, such as the primary ozonide and carbonyl oxides, makes their study challenging. Advanced in-situ spectroscopic techniques have emerged as powerful tools for real-time monitoring of these reactions, providing invaluable mechanistic insights.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for this purpose. nih.gov It allows for the direct observation of the liquid phase of a reaction, enabling the identification and quantification of reactants, intermediates, and products as they evolve over time. mdpi.com For the ozonolysis of styrene, ATR-FTIR can be used to track the disappearance of the styrene C=C bond and the appearance of characteristic bands for the ozonide and subsequent carbonyl products. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for elucidating the structures of intermediates and products in ozonolysis. While typically used for post-reaction analysis, in-situ NMR techniques are also being developed. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the molecular environment of each atom, allowing for the unambiguous identification of compounds like 3-phenyl-1,2,4-trioxolane. rsc.orgresearchgate.netrsc.org

The following table presents typical spectroscopic data that can be used for the identification and monitoring of species involved in the ozonolysis of styrene.

Compound/Functional GroupSpectroscopic TechniqueCharacteristic SignalReference
Styrene (C=C bond)ATR-FTIRDisappearance of C=C stretching vibration nih.gov
3-phenyl-1,2,4-trioxolane¹H NMRSignals corresponding to the trioxolane ring protons rsc.orgresearchgate.net
3-phenyl-1,2,4-trioxolane¹³C NMRSignals for the carbons in the trioxolane ring and phenyl group rsc.org
Carbonyl products (e.g., Benzaldehyde)ATR-FTIRAppearance of C=O stretching vibration (~1700 cm⁻¹) frontiersin.org

Synergistic Experimental and Computational Research Paradigms

The synergy between experimental and computational chemistry has revolutionized the study of complex reaction mechanisms, and the ozonolysis of styrene is a prime example. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) , provide a powerful means to investigate the energetics and geometries of transition states and intermediates that are often difficult or impossible to observe experimentally. researchgate.netnih.gov

Computational studies can predict reaction pathways, activation energies, and branching ratios for the formation of different products. acs.org For the ozonolysis of styrene, DFT calculations can elucidate the mechanism of the initial 1,3-dipolar cycloaddition of ozone to the double bond, the subsequent cycloreversion of the primary ozonide, and the final cycloaddition to form the secondary ozonide, 3-phenyl-1,2,4-trioxolane. acs.org These theoretical predictions can then be validated and refined through comparison with experimental data.

For instance, calculated reaction rate constants and product distributions can be compared with those measured in laboratory experiments. acs.org This iterative process of prediction and verification leads to a more robust and detailed understanding of the reaction mechanism. The combination of experimental techniques like matrix isolation infrared spectroscopy with quantum chemical calculations has been particularly fruitful in identifying and characterizing the fleeting Criegee intermediates formed during ozonolysis. youtube.com

The table below showcases the power of combining experimental and computational approaches by comparing theoretical predictions with experimental observations for the ozonolysis of styrene and related compounds.

ParameterComputational MethodCalculated ValueExperimental ValueReference
Styrene + O₃ Reaction Rate Constant Quantum Chemistry3.2 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹(1.5–2.7) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ acs.org
trans-β-Methylstyrene + O₃ Reaction Rate Constant Quantum Chemistry4.4 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹(1.6 ± 0.4) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ acs.org
O₃ Attack Branching Ratios (Styrene) Quantum Chemistry0.48 : 0.52Not directly measured acs.org
¹H and ¹³C NMR Chemical Shifts DFT (GIAO method)Predicted shifts for various speciesCompared with experimental spectra researchgate.net

Q & A

Q. What synthetic methodologies are optimal for preparing 3-phenyl-1,2,4-trioxolane derivatives with high purity?

The Griesbaum co-ozonolysis method is a robust approach for synthesizing 1,2,4-trioxolanes. This involves reacting methyl oximes (e.g., acetone oxime) with ketones (e.g., 3-phenylacetophenone) under controlled ozone exposure. The reaction yields trioxolanes with substituents determined by the starting materials . For analytical validation, photoionization mass spectrometry (PIMS) coupled with flow reactors can identify secondary ozonides like 3-phenyl-1,2,4-trioxolane, ensuring purity by distinguishing them from side products such as hyperoxides or peroxyl radicals .

Q. How can computational methods predict the stability of 3-phenyl-1,2,4-trioxolane conformers?

Conformational stability is best modeled using ab initio molecular orbital (MO) theory at the Hartree–Fock level with the 6-31G* basis set. Early studies identified the O–O half-chair conformation as the most stable due to minimized steric strain and pseudorotational barriers . Thermochemical data (e.g., heats of formation) can be estimated via ab initio calculations, while MM3 parameterization offers reliable geometry and vibrational frequency predictions. Avoid MM2 due to its poorer accuracy for peroxides .

Advanced Research Questions

Q. How do substituent orientations influence the HOMO-LUMO gaps in trioxolanes, and what experimental validations are required?

Substituent effects on electronic properties are assessed via CNDO/2 calculations, which correlate π-type HOMO overlap with reactivity. For example, electron-withdrawing groups on the phenyl ring reduce HOMO-LUMO gaps, enhancing electrophilicity. Experimental validation involves photoelectron spectroscopy to measure ionization energies and compare them with computed dihedral angles (e.g., τ(CS–SC)) . Discrepancies between theoretical and experimental data may require hybrid DFT-MD simulations to account for dynamic solvation effects.

Q. What mechanisms explain the antimalarial activity of 3-phenyl-1,2,4-trioxolane derivatives in Plasmodium falciparum?

The pharmacophoric peroxide bond in trioxolanes undergoes Fe(II)-mediated cleavage in the parasite’s digestive vacuole, generating radical species that alkylate heme and membrane lipids. Fluorescent probes (e.g., adamantane-tagged trioxolanes) confirm fragmentation within parasites, with reaction products accumulating in the nucleolus-like body (NLB). This supports a dual mechanism: (i) oxidative stress from radical intermediates and (ii) covalent heme adducts disrupting detoxification pathways . Comparative studies with artemisinin derivatives reveal similar heme-binding profiles but distinct pharmacokinetics due to trioxolane’s simpler scaffold .

Q. How can analytical techniques resolve contradictions in ozonolysis product distributions involving trioxolanes?

Contradictions arise from competing pathways (e.g., formation of primary ozonides vs. secondary ozonides). High-resolution PIMS detects 1,2,4-trioxolane as a dominant product in ethylene ozonolysis, while GC-MS quantifies minor byproducts like ethen-1,2-diol. Quantum chemistry calculations (e.g., CCSD(T)/CBS) model transition states to predict branching ratios. For lab-scale validation, kinetic trapping experiments with dimethyl sulfide or methanol differentiate stable trioxolanes from transient intermediates .

Q. What strategies mitigate instability issues in 3-phenyl-1,2,4-trioxolane during storage and biological assays?

Instability stems from peroxide bond sensitivity to light, heat, and nucleophiles. Storage under inert gas (Ar) at −80°C in anhydrous DMSO preserves integrity. For biological assays, encapsulating trioxolanes in β-cyclodextrin or liposomes enhances aqueous stability. Accelerated degradation studies (e.g., HPLC tracking under varying pH/temperature) identify optimal formulation conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting thermochemical data between experimental and computational studies?

Reconcile discrepancies by cross-validating methods:

  • Compare ab initio-derived heats of formation (e.g., Gaussian-4 calculations) with bomb calorimetry data.
  • Use MM3-refined geometries to improve accuracy of vibrational entropy contributions in Gibbs free energy calculations .
  • Systematic error analysis (e.g., basis set incompleteness in MO theory) guides iterative model refinement.

Methodological Tables

Table 1. Key Computational Methods for Trioxolane Studies

MethodApplicationLimitationsReference
Ab initio MO (6-31G*)Conformational stability, HOMO-LUMOHigh computational cost
MM3 parameterizationGeometry optimization, vibrational modesLimited to small peroxides
CNDO/2Substituent electronic effectsOverestimates π-overlap

Table 2. Analytical Techniques for Ozonolysis Products

TechniqueDetectable SpeciesSensitivityReference
Photoionization MSSecondary ozonides, radicalsppm-level detection
GC-MSStable carbonyl byproductsRequires derivatization

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.